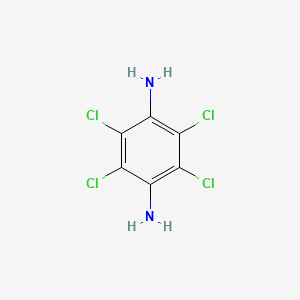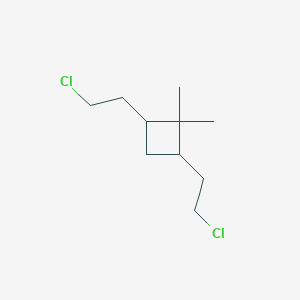
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is a chemical compound known for its unique structure and properties It is a derivative of cyclobutane, featuring two chloroethyl groups and two methyl groups attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane typically involves the reaction of cyclobutane derivatives with chloroethylating agents. One common method includes the use of phosphorus trichloride and ethylene oxide to produce tris(2-chloroethyl) phosphite, which is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloroethyl groups.
Oxidizing Agents: Compounds like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce cyclobutane derivatives with hydroxyl or carbonyl groups.
科学的研究の応用
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. This compound may also interact with enzymes and receptors, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
Nitrogen Mustards: Compounds like mechlorethamine and cyclophosphamide share structural similarities and are known for their alkylating properties.
Bis(2-chloroethyl)amines: These compounds also contain chloroethyl groups and exhibit similar reactivity.
Uniqueness
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is unique due to its specific cyclobutane ring structure and the presence of both chloroethyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
3183-48-0 |
|---|---|
分子式 |
C10H18Cl2 |
分子量 |
209.15 g/mol |
IUPAC名 |
2,4-bis(2-chloroethyl)-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C10H18Cl2/c1-10(2)8(3-5-11)7-9(10)4-6-12/h8-9H,3-7H2,1-2H3 |
InChIキー |
INKQNBVJEYIODC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1CCCl)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



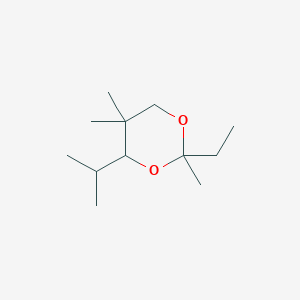
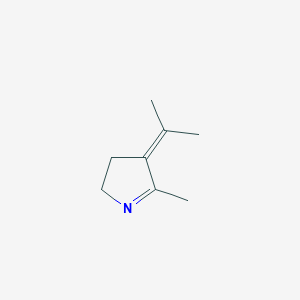
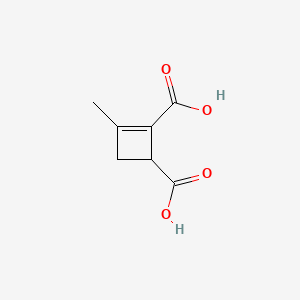
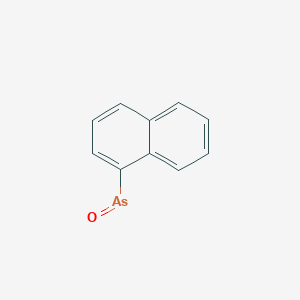
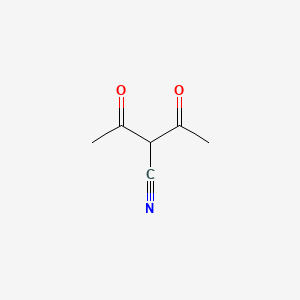
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
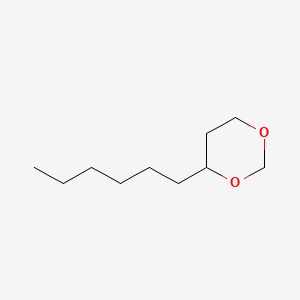
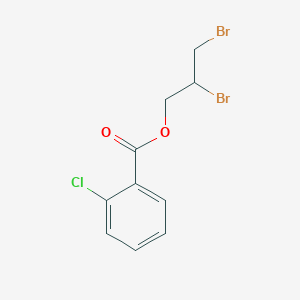
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)

